Product packaging for 2-Anilinonaphthalene-6-sulfonic acid(Cat. No.:CAS No. 20096-53-1)

2-Anilinonaphthalene-6-sulfonic acid

Cat. No.: B3114384
CAS No.: 20096-53-1
M. Wt: 299.3 g/mol
InChI Key: DTFZXNJFEIZTJR-UHFFFAOYSA-N
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Description

Historical Context and Evolution as a Fluorescent Probe

The utility of anilinonaphthalene sulfonate derivatives as fluorescent probes began to be recognized in the mid-20th century. These molecules were identified as being particularly sensitive to the polarity of their surroundings, making them ideal candidates for studying the nonpolar regions of macromolecules like proteins. While its isomer, 8-anilinonaphthalene-1-sulfonic acid, was also heavily studied, 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS) was established as a powerful probe in its own right.

Early research in the 1970s demonstrated the application of 2,6-ANS derivatives in enzymology. For instance, N-methyl-2-anilinonaphthalene-6-sulfonyl peptides were synthesized and used as fluorescent probes to study the interactions between the enzyme pepsin and its substrates in 1973. nih.gov These foundational studies established the core principle of using 2,6-ANS: its fluorescence is significantly enhanced upon binding to the hydrophobic pockets of proteins, providing a method to monitor these interactions. A landmark study in 1988 systematically investigated the interaction of 2,6-ANS with the protein avidin (B1170675), solidifying its role as a precise tool for characterizing the apolarity of binding sites. nih.gov This work provided quantitative data on its fluorescence enhancement and binding affinity, paving the way for its widespread adoption in biophysical chemistry. nih.gov

Significance in Biophysical and Supramolecular Investigations

The significance of 2,6-ANS in biophysical and supramolecular chemistry stems directly from its environment-sensitive fluorescence. The molecule is only weakly fluorescent in polar, aqueous environments but becomes highly fluorescent upon binding to hydrophobic sites, such as exposed hydrophobic patches on proteins during folding or unfolding, or within the cavities of host molecules. synchem.desmolecule.com This "light-up" property is accompanied by a hypsochromic shift, or blue shift, in the emission maximum. nih.govresearchgate.net

In biophysical studies, 2,6-ANS is a classic probe for monitoring protein conformational changes and folding. synchem.de It can detect partially folded intermediates, often termed "molten globules," which expose hydrophobic surfaces that are otherwise buried in the native state. The binding of 2,6-ANS to these exposed regions results in a measurable increase in fluorescence, allowing researchers to track the kinetics and thermodynamics of folding and denaturation processes. smolecule.com

A notable example of its application is the characterization of the biotin-binding site of avidin. In this system, 2,6-ANS showed a remarkable 111-fold enhancement in molar fluorescence upon binding. nih.gov The dissociation constant (Kd) for this interaction was determined to be approximately 203 µM, and the binding was competitively reversed by the addition of biotin (B1667282), confirming that 2,6-ANS binds at or near the active site. nih.gov The apolarity of this binding site was quantified using the Kosower's Z factor, yielding a value of 82.1, which is comparable to the environments of many enzyme substrate-binding sites. nih.gov

In supramolecular chemistry, 2,6-ANS serves as a guest molecule to probe the cavities of macrocyclic hosts like cyclodextrins. researchgate.netislandscholar.ca The inclusion of the 2,6-ANS molecule within the hydrophobic interior of a cyclodextrin (B1172386) shields it from the aqueous solvent, leading to a significant fluorescence enhancement and a blue shift in its emission spectrum. researchgate.netnih.gov This phenomenon is used to determine the binding constants and stoichiometry of these host-guest complexes. islandscholar.canih.gov The more elongated, rod-like shape of 2,6-ANS compared to its bulkier 1,8-ANS isomer often allows for a better fit and stronger inclusion within host cavities. islandscholar.ca

ParameterConditionValueReference
Fluorescence Enhancement Ratio2,6-ANS binding to Avidin111 ± 22 nih.gov
Dissociation Constant (Kd)2,6-ANS with Avidin203 ± 16 µM nih.gov
Kosower's Z FactorAvidin binding site for 2,6-ANS82.1 nih.gov
Emission Maximum (λmax)Bound to Avidin408 nm (upon 328 nm excitation) nih.gov
Emission Maximum ShiftUpon binding to β-CyclodextrinsSignificant Blue Shift nih.gov

Overview of Key Academic Research Areas

The unique properties of this compound have established its importance in several key areas of academic research. Its applications are primarily centered on leveraging its sensitivity to hydrophobic environments to report on molecular-level changes.

One of the most prominent research areas is the study of protein aggregation and amyloid fibril formation . Many neurodegenerative diseases are associated with the misfolding of proteins and their subsequent aggregation into amyloid fibrils. These aggregates often feature exposed hydrophobic surfaces that can be detected by 2,6-ANS. The probe's fluorescence increases upon binding to these prefibrillar and fibrillar species, making it a crucial tool for monitoring the kinetics of aggregation. This allows researchers to study the mechanisms of fibril formation and to screen for potential inhibitor compounds.

Another significant area is in enzymology and characterization of active sites . As demonstrated in early studies with pepsin and detailed investigations with avidin, 2,6-ANS can be used to probe the hydrophobic pockets of enzymes and other binding proteins. nih.govnih.gov By monitoring changes in fluorescence upon substrate or ligand binding, researchers can gain insights into the nature of the active site, binding affinities, and the conformational changes that accompany biological function.

Finally, 2,6-ANS is extensively used in the field of supramolecular and host-guest chemistry . Its well-defined spectral response upon inclusion into macrocyclic hosts like cyclodextrins and other synthetic receptors makes it an ideal probe for characterizing these systems. researchgate.net Researchers use 2,6-ANS to determine fundamental parameters such as binding constants, thermodynamics, and the polarity of the host's internal cavity, which is essential for the rational design of new molecular containers and sensors.

Compound Name
This compound
8-anilinonaphthalene-1-sulfonic acid
N-methyl-2-anilinonaphthalene-6-sulfonyl peptide
Pepsin
Avidin
Biotin
Cyclodextrin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3S B3114384 2-Anilinonaphthalene-6-sulfonic acid CAS No. 20096-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-anilinonaphthalene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-12-10-15(8-6-13(12)11-16)17-14-4-2-1-3-5-14/h1-11,17H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFZXNJFEIZTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942122
Record name 6-Anilinonaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20096-53-1
Record name 6-Anilinonaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Advanced Chemical Modifications of 2 Anilinonaphthalene 6 Sulfonic Acid for Research Applications

Established Synthetic Methodologies

The synthesis of 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS) is accomplished through several established chemical routes, primarily involving the modification of naphthalene (B1677914) precursors. Key methodologies include the Bucherer reaction, direct sulfonation of aminonaphthalenes, and modern cross-coupling strategies.

One of the most common laboratory-scale methods is the Bucherer reaction . This process involves the amination of 2-hydroxynaphthalene-6-sulfonic acid (Schäffer's acid) with aniline (B41778) and an aqueous sulfite (B76179) or bisulfite solution. The reaction proceeds via the addition of bisulfite to the naphthol, followed by a nucleophilic substitution with aniline to form the desired product.

Another prominent pathway is the sulfonation of 2-aminonaphthalene . In this electrophilic aromatic substitution reaction, 2-aminonaphthalene is treated with sulfuric acid. The regioselectivity of the sulfonation is highly dependent on the reaction temperature. High temperatures (150°C–200°C) favor the formation of the thermodynamically more stable β-substituted products, including 2-aminonaphthalene-6-sulfonic acid (Brönner's acid), which can then be arylated.

More contemporary approaches utilize transition metal-catalyzed cross-coupling reactions to form the C-N bond. The Buchwald-Hartwig amination represents a powerful method for this transformation. wikipedia.org This palladium-catalyzed reaction couples an amine (aniline) with an aryl halide or sulfonate (such as 2-bromo- or 2-tosyloxynaphthalene-6-sulfonic acid). wikipedia.orgacs.org Similarly, the Ullmann condensation offers a copper-catalyzed alternative, typically requiring harsher conditions than palladium-catalyzed methods but remaining effective for coupling aryl halides with amines. nih.gov Recent advancements have introduced microwave-assisted Ullmann reactions, which significantly reduce reaction times and can improve yields. nih.gov

Table 1: Comparison of Synthetic Methodologies for this compound
Method Key Precursors Primary Reagents/Catalysts General Conditions Key Advantages
Bucherer Reaction2-Hydroxynaphthalene-6-sulfonic acid, AnilineSodium bisulfite/sulfiteAqueous, heatedWell-established, common lab method
Sulfonation & Arylation2-Aminonaphthalene, Aniline sourceSulfuric acid, Arylating agentHigh temperature for sulfonationUtilizes readily available starting materials
Buchwald-Hartwig Amination2-Halo/sulfonate-naphthalene-6-sulfonic acid, AnilinePalladium catalyst, Phosphine ligand, BaseMild to moderate temperaturesHigh functional group tolerance, good yields wikipedia.orgacs.org
Ullmann Condensation2-Halonaphthalene-6-sulfonic acid, AnilineCopper catalyst (e.g., Cu(0), CuI), BaseHigh temperatures (conventional), or microwave irradiationCost-effective metal catalyst nih.gov

Design and Synthesis of N-Methyl-2-anilino-6-naphthalenesulfonyl Derivatives

Modification of the parent 2,6-ANS structure, particularly through N-alkylation, is a key strategy for developing more versatile and reactive fluorescent probes. The synthesis of N-methyl-2-anilino-6-naphthalenesulfonyl derivatives, often referred to as "mansyl" compounds, is designed to enable covalent labeling of biomolecules.

The synthetic pathway to these derivatives typically begins with the N-methylation of a suitable precursor, followed by conversion to a reactive sulfonyl chloride. A common route involves:

Synthesis of the N-methylated precursor : this compound can be methylated on the nitrogen atom using a methylating agent.

Conversion to the Sulfonyl Chloride : The resulting N-methyl-2-anilino-6-naphthalenesulfonic acid (2,6-mansate) is then converted into the highly reactive N-methyl-2-anilino-6-naphthalenesulfonyl chloride (2,6-mansyl chloride). This transformation is often achieved using reagents like phosphorus pentachloride or thionyl chloride, which replace the hydroxyl group of the sulfonic acid with a chloride.

The presence of the N-methyl group is crucial. Attempts to create the sulfonyl chloride from the parent 2,6-ANS (which has a secondary amine) are often unsuccessful. The N-methyl group prevents potential side reactions involving the secondary amine, thereby facilitating the formation of the desired sulfonyl chloride. This reactive intermediate, 2,6-mansyl chloride, can readily react with nucleophilic groups on biomolecules, such as the epsilon-amino group of lysine (B10760008) residues in proteins, to form stable sulfonamide bonds.

Strategic Derivatization for Enhanced Probe Characteristics

The primary motivation for the strategic derivatization of 2,6-ANS is to create fluorescent probes with superior characteristics for specific research applications. These enhancements focus on modulating the compound's photophysical properties, its reactivity, and its environmental sensitivity.

A key derivatization is the conversion to sulfonyl chlorides , such as the 2,6-mansyl chloride discussed previously. This creates a reactive moiety capable of forming stable, covalent bonds with proteins and other macromolecules. This allows the fluorescent tag to be permanently attached to a molecule of interest, enabling studies of its localization, conformation, and dynamics without the concern of the probe dissociating.

The fluorescence of anilinonaphthalene sulfonates is highly sensitive to the polarity of their environment. They are typically weakly fluorescent in polar aqueous solutions but exhibit a significant increase in quantum yield and a blue shift in their emission maximum when in nonpolar, hydrophobic environments, such as the binding pockets of proteins. wikipedia.orgnih.gov Derivatization allows for the fine-tuning of this property. For example, the covalent attachment of a mansyl group to a protein results in a probe whose fluorescence reports on the local environment of the attachment site. Changes in protein conformation, such as those induced by ligand binding or denaturation, can alter the polarity around the attached probe, leading to measurable changes in fluorescence intensity and wavelength.

The derivatized probe, such as a 2,6-mansylamide formed after reaction with an amine, demonstrates this solvatochromism. The table below illustrates how the quantum yield of a mansylamide derivative changes dramatically with solvent polarity, a characteristic that is exploited in its use as an environmental probe.

Table 2: Fluorescence Quantum Yield of a Mansylamide Derivative in Various Solvents
Solvent Dielectric Constant (approx.) Fluorescence Quantum Yield (Φ)
Water80.1~0.02
Ethanol24.6~0.30
Cyclohexane (B81311)2.0~0.65

Note: Data are representative and illustrate the general trend of increasing quantum yield with decreasing solvent polarity.

This strategic derivatization transforms 2,6-ANS from a simple non-covalent binding probe into a versatile toolkit for covalently labeling biomolecules and reporting on their local microenvironment with high sensitivity. nih.gov

Fundamental Spectroscopic Principles and Environment Sensitive Fluorescence of 2 Anilinonaphthalene 6 Sulfonic Acid

Photophysical Mechanism of Environment-Sensitive Fluorescence

The utility of 2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) as a fluorescent probe is rooted in its remarkable sensitivity to the polarity of its local environment. This sensitivity manifests as significant changes in its fluorescence quantum yield and emission wavelength, phenomena governed by its specific photophysical mechanisms.

2,6-ANS is an intramolecular donor-acceptor system. researchgate.net Upon absorption of a photon, the molecule is promoted from its ground state to an excited state. The fluorescence mechanism involves the intramolecular rotation of the phenylamino (B1219803) group. nih.gov Following photoexcitation, the molecule transitions from a nonplanar (NP) ground state conformation to an excited state, which then rapidly converts to a more stable, planar intramolecular charge-transfer (ICT) state. nih.gov In this ICT state, there is a significant transfer of electron density from the electron-donating anilino group to the electron-accepting naphthalene (B1677914) sulfonate core.

The excited state dynamics are complex and involve multiple decay pathways. Research has identified not only the fluorescent ICT state but also a short-lived triplet electronic state with a lifetime of approximately 126 nanoseconds, which is formed following photoexcitation. nih.gov The competition between radiative decay (fluorescence) from the ICT state and non-radiative decay pathways determines the observed fluorescence properties.

The fluorescence quantum yield of 2,6-ANS is exceptionally low in polar protic solvents like water but increases dramatically in non-polar, hydrophobic environments. researchgate.net In aqueous solutions, the sulfonic acid group facilitates intermolecular charge-transfer interactions with surrounding water molecules. smolecule.com This interaction, along with solvent relaxation around the highly polar ICT state, opens up efficient non-radiative decay channels, which effectively "quench" the fluorescence, leading to a very low quantum yield. researchgate.netsmolecule.com The radiative and non-radiative decay rate constants are both sensitive to the solvent, but the non-radiative rate shows a much greater sensitivity to changes in solvent polarity, accounting for the strong quenching effect. researchgate.net

Conversely, when 2,6-ANS binds to hydrophobic regions, such as the binding pockets of proteins, it is shielded from water molecules. smolecule.comnih.gov In these apolar microenvironments, the non-radiative decay pathways are suppressed due to restricted solvent motion and the absence of specific quenching interactions. smolecule.com This leads to a substantial increase in the fluorescence quantum yield, sometimes by a factor of 100 or more. nih.gov

Table 1: Fluorescence Quantum Yield (Φ) of 2,6-ANS in Different Environments
CompoundEnvironmentQuantum Yield (Φ)Reference
2,6-ANSWater0.002 smolecule.com
ANS (1,8-isomer)Buffer0.0032 nih.gov
2,6-ANSBound to Avidin (B1170675)~0.068 (Estimated from 111-fold enhancement over free probe) nih.gov

In addition to changes in intensity, the fluorescence emission maximum (λmax) of 2,6-ANS undergoes a significant blue shift, or hypsochromic shift, as the polarity of its environment decreases. nih.govnih.gov The ICT excited state possesses a large dipole moment, which is stabilized by the dipoles of surrounding polar solvent molecules. This solvent relaxation process lowers the energy of the excited state before fluorescence occurs, resulting in the emission of lower-energy, longer-wavelength light.

In a non-polar, hydrophobic environment, there are no significant solvent dipoles to stabilize the excited state. nih.gov Consequently, emission occurs from a higher, unrelaxed energy level, resulting in the emission of higher-energy, shorter-wavelength light. acs.org This direct correlation between the emission maximum and the hydrophobicity of the environment makes 2,6-ANS an effective probe for characterizing the apolar nature of binding sites on proteins and other macromolecules. nih.govnih.gov For instance, when bound to the biotin (B1667282) binding site of avidin, the emission maximum is observed at 408 nm, indicative of a highly apolar environment. nih.gov

Table 2: Emission Maxima (λmax) of ANS Isomers in Various Environments
CompoundEnvironmentEmission Maximum (λmax)Reference
ANS (1,8-isomer)Low pH (<2), protonated sulfonate group~458 nm nih.gov
2,6-ANSMethanol420 nm nih.gov
2,6-ANSBound to Avidin408 nm nih.gov

Quantitative Spectroscopic Analysis Techniques

The environment-sensitive fluorescence of 2,6-ANS is investigated using a variety of spectroscopic techniques that provide quantitative data on its interaction with its surroundings.

Steady-state fluorescence spectroscopy is the most common technique used to study 2,6-ANS. nih.gov In this method, the sample is continuously illuminated with light at a fixed excitation wavelength (typically in the range of 328-355 nm). nih.govnih.gov The instrument then scans a range of emission wavelengths and records the intensity of the emitted light, generating a fluorescence emission spectrum.

The primary data obtained from a steady-state measurement are the fluorescence intensity and the wavelength of maximum emission (λmax). researchgate.net These parameters are used to monitor processes such as protein folding, ligand binding, and membrane interactions. synchem.de An increase in fluorescence intensity coupled with a hypsochromic shift in λmax is a clear indication that 2,6-ANS has moved from an aqueous environment to a more hydrophobic one. nih.govnih.gov

Time-resolved fluorescence spectroscopy provides more detailed information about the excited-state dynamics of 2,6-ANS. nih.gov This technique measures the decay of fluorescence intensity over time (typically on a nanosecond timescale) following excitation by a short pulse of light. The resulting decay curve is analyzed to determine the fluorescence lifetime(s) (τ).

For 2,6-ANS, the fluorescence decay is often complex and cannot be described by a single exponential function, indicating the presence of multiple excited-state species or that the probe exists in a range of different microenvironments. ekb.eg These measurements can distinguish between different binding modes and provide quantitative information on the dynamic processes that influence fluorescence, such as solvent relaxation and rotational diffusion of the probe. nih.govsmolecule.com This level of detail is crucial for a sophisticated understanding of the molecular interactions being studied.

Stern-Volmer Analysis for Quenching Studies

Fluorescence quenching, the process by which the fluorescence intensity of a substance is decreased, can be quantitatively analyzed using the Stern-Volmer equation. This analysis is a cornerstone for investigating the interactions between a fluorophore, such as this compound (2,6-ANS), and other molecules, known as quenchers. The Stern-Volmer relationship provides critical insights into the accessibility of the fluorophore and the mechanisms of quenching. wikipedia.org

The fundamental relationship is described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv [Q]

Where:

F₀ represents the fluorescence intensity in the absence of the quencher.

F is the fluorescence intensity in the presence of the quencher.

Ksv is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher. edinst.com

[Q] is the concentration of the quencher. wikipedia.org

A graphical representation of this relationship, known as a Stern-Volmer plot (F₀/F versus [Q]), ideally yields a straight line, the slope of which is the Stern-Volmer constant (Ksv). edinst.com The linearity of this plot is indicative of a single quenching mechanism being dominant. cerealsgrains.org

Quenching can occur through two primary mechanisms: dynamic (collisional) and static. rose-hulman.edu

Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to a non-radiative return to the ground state. rose-hulman.edu The rate of dynamic quenching is dependent on factors that affect diffusion, such as temperature and viscosity. rose-hulman.eduedinst.com An increase in temperature typically leads to faster diffusion and, consequently, a higher Ksv value in dynamic quenching. researchgate.netresearchgate.net

Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. rose-hulman.edu This reduces the population of fluorophores available for excitation. In contrast to dynamic quenching, an increase in temperature tends to destabilize these complexes, leading to a decrease in the Ksv value. rose-hulman.edu

By analyzing the effect of temperature on the Ksv, the dominant quenching mechanism can be elucidated. researchgate.net

Detailed Research Findings

Stern-Volmer analysis is frequently employed to study the microenvironment of 2,6-ANS when it is bound to macromolecules like proteins. Common quenchers used in these studies include acrylamide (B121943) and iodide ions. Acrylamide, being a neutral and polar molecule, can penetrate the interior of proteins, allowing it to quench both exposed and partially buried fluorophores. researchgate.netnih.gov In contrast, the negatively charged iodide ion is generally effective only in quenching surface-accessible fluorophores. researchgate.netnih.gov

For instance, in a study investigating the binding of a fluorescent probe to the protein MD-2, Stern-Volmer analysis was used with both acrylamide and iodide as quenchers. The results showed a significantly higher quenching constant (Ksv) for acrylamide (5.0 M⁻¹) compared to iodide (2.5 M⁻¹). researchgate.net This finding suggested that the fluorescent probe was located in a nonpolar pocket within the protein, with limited accessibility to the solvent and the charged iodide ions. researchgate.net

The following interactive table provides hypothetical data from a quenching experiment of 2,6-ANS with a quencher, illustrating the calculation of the Stern-Volmer constant.

Quencher Concentration [Q] (M)Fluorescence Intensity (F)F₀/F
0.001201.00
0.05961.25
0.10801.50
0.1568.61.75
0.20602.00

From the slope of the F₀/F vs. [Q] plot for this data, the Ksv is determined to be 5.0 M⁻¹.

To distinguish between quenching mechanisms, temperature-dependent studies are crucial. The table below illustrates how the Stern-Volmer constant might change with temperature for different quenching mechanisms.

Temperature (°C)Ksv (M⁻¹) for Dynamic QuenchingKsv (M⁻¹) for Static Quenching
255.05.0
356.54.2
458.03.5

The bimolecular quenching rate constant (kq) can be calculated using the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀) via the equation: Ksv = kqτ₀ . nih.gov This constant provides further insight into the quenching efficiency and can be compared to theoretical diffusion-controlled limits.

Applications of 2 Anilinonaphthalene 6 Sulfonic Acid in Protein Biophysics and Biochemistry

Elucidation of Protein Folding Pathways and Unfolding Intermediates

The process of a polypeptide chain folding into its unique three-dimensional structure is a complex event that can involve several transient, partially folded intermediates. The characterization of these intermediates is crucial for understanding the folding mechanism. 2-Anilinonaphthalene-6-sulfonic acid can be employed as an indicator of such intermediates, particularly those that expose hydrophobic clusters to the solvent, a common feature of "molten globule" states. synchem.de

In its unbound state in an aqueous solution, 2,6-ANS exhibits weak fluorescence. However, upon binding to the exposed hydrophobic surfaces of a folding intermediate, its fluorescence is significantly enhanced. By monitoring the fluorescence intensity and emission wavelength of 2,6-ANS during the protein folding or unfolding process, researchers can gain insights into the kinetics and thermodynamics of the formation and disappearance of these intermediate states. An increase in 2,6-ANS fluorescence during a refolding experiment would suggest the transient population of an intermediate with exposed hydrophobic regions, which are subsequently buried as the protein adopts its native conformation. Conversely, during unfolding, a rise in fluorescence can signal the formation of a partially unfolded state before complete denaturation.

While the principle is well-established for anilinonaphthalene sulfonates, detailed research findings specifically utilizing 2,6-ANS to delineate the complete folding pathways of various proteins are not as extensively documented as for its isomer, 1,8-ANS. However, the fundamental photophysical properties of 2,6-ANS make it a suitable tool for such investigations.

Characterization of Protein Conformational Changes and Dynamics

Proteins are not static entities; they undergo a range of conformational changes that are often essential for their biological function. These can be triggered by various factors, including the binding of ligands or changes in temperature. 2,6-ANS serves as a sensitive reporter of such structural rearrangements, provided they involve a change in the exposure of hydrophobic surfaces. synchem.de

The binding of a ligand, such as a substrate or an allosteric regulator, to a protein frequently induces a conformational change. This change can be localized to the binding site or be transmitted throughout the protein structure. If these rearrangements lead to the exposure or burial of hydrophobic patches, 2,6-ANS fluorescence can be used to monitor the event.

A classic example of this application is the study of the interaction between avidin (B1170675) and biotin (B1667282). The binding of biotin to avidin is known to be very strong. Research has shown that 2,6-ANS can bind to the biotin binding site of avidin, resulting in a significant enhancement of its fluorescence. nih.govnih.gov Upon the addition of biotin, 2,6-ANS is displaced from the binding site, leading to a quenching of the fluorescence. This displacement provides a direct method to monitor the binding of the natural ligand, biotin, and to quantify the interaction. nih.gov The change in fluorescence intensity can be used to determine the stoichiometry and affinity of the ligand-protein interaction.

Table 1: Interaction of 2,6-ANS with Avidin

Parameter Value Reference
Dissociation Constant (Kd) 203 ± 16 µM nih.gov
Molar Ratio (2,6-ANS:Biotin Binding Sites) ~1 nih.gov
Fluorescence Enhancement Ratio 111 ± 22 nih.gov
Excitation Wavelength (λex) 328 nm nih.gov
Emission Wavelength (λem) of Bound Probe 408 nm nih.gov

Temperature is a critical factor affecting protein stability. As the temperature increases, proteins can undergo thermal denaturation, a process that involves the loss of their native three-dimensional structure. This unfolding process often exposes the hydrophobic core of the protein to the solvent.

2,6-ANS can be used in thermal shift assays (also known as differential scanning fluorimetry) to monitor protein stability and unfolding. In such an experiment, the fluorescence of a solution containing the protein and 2,6-ANS is measured as the temperature is gradually increased. A sharp increase in fluorescence intensity indicates the unfolding of the protein and the binding of 2,6-ANS to the newly exposed hydrophobic regions. The temperature at the midpoint of this transition is the melting temperature (Tm), a key indicator of the protein's thermal stability. This technique can be used to study the stabilizing or destabilizing effects of ligands, mutations, or different buffer conditions on a protein.

Probing Hydrophobic Binding Sites and Exposed Patches on Proteins

The surface of a protein is not uniformly polar; it often contains hydrophobic patches and cavities that are crucial for its interactions with other molecules, including other proteins, lipids, and small molecule ligands. The ability of 2,6-ANS to preferentially bind to these non-polar regions makes it an excellent tool for their identification and characterization. nih.gov

The fluorescence properties of 2,6-ANS upon binding to a protein can provide information about the nature of the binding site. A significant blue shift in the emission maximum, coupled with a large increase in quantum yield, is indicative of a highly non-polar and rigid environment within a binding cavity. By titrating a protein solution with 2,6-ANS and monitoring the fluorescence changes, one can determine the binding affinity (dissociation constant, Kd) and the number of binding sites.

The study of the avidin-biotin system with 2,6-ANS provides a clear example. The fluorescence enhancement and the measured binding parameters indicate that the biotin binding site on avidin has a significant degree of apolarity. nih.gov The Kosower's Z factor, an empirical measure of solvent polarity, for the 2,6-ANS binding site on avidin was determined to be 82.1, a value that reflects an environment similar to that of many enzyme active sites. nih.gov

Table 2: Fluorescence Properties of 2,6-ANS in Free and Avidin-Bound States

State Excitation Max (nm) Emission Max (nm) Molar Fluorescence (µM⁻¹) Reference
Free in solution 328 >408 0.061 ± 0.008 nih.gov
Bound to Avidin 328 408 6.8 ± 1.0 nih.gov

Changes in the surface hydrophobicity of a protein are often associated with important biological processes such as protein-protein interactions, membrane binding, and protein aggregation. An increase in exposed hydrophobicity can be a sign of protein misfolding and a precursor to aggregation, which is implicated in a number of diseases.

By using 2,6-ANS, it is possible to monitor these changes in hydrophobicity in real-time. For instance, if a protein-protein interaction involves the burial of hydrophobic surfaces at the interface, a decrease in 2,6-ANS fluorescence would be expected upon complex formation. Conversely, if a process leads to the dissociation of a protein complex and the exposure of previously buried hydrophobic regions, an increase in fluorescence would be observed. This approach allows for the kinetic and thermodynamic characterization of processes that modulate a protein's surface hydrophobicity.

Investigation of Protein-Ligand and Protein-Protein Interactions

ANS serves as a powerful tool for characterizing the interactions between proteins and their ligands, as well as interactions between different protein molecules. The binding of ANS to exposed hydrophobic patches can be modulated by the association or dissociation of other molecules, providing a fluorescent signal to monitor these events.

Direct Binding Assays with Specific Macromolecules (e.g., Avidin, Thrombin, MutS)

Direct titration of a protein with ANS can reveal the presence of accessible hydrophobic sites and allow for the quantification of the binding affinity.

Avidin : The interaction between ANS and avidin, a protein with a high affinity for biotin, has been well-characterized. Studies have shown that 2,6-ANS binds to a site that at least partially overlaps with the biotin-binding pocket. Upon binding to avidin, the fluorescence of 2,6-ANS is significantly enhanced. The dissociation constant (Kd) for this interaction has been determined, providing quantitative insight into the binding affinity. nih.gov The binding parameters highlight the apolar nature of the biotin-binding site. nih.gov

ParameterValueReference
Dissociation Constant (Kd)203 ± 16 µM nih.gov
Molar Ratio (2,6-ANS:Biotin sites)~1 nih.gov
Fluorescence Enhancement Ratio111 ± 22 nih.gov

Thrombin : While specific studies detailing direct binding assays of this compound with thrombin to determine binding constants are not prevalent in readily available literature, the principles of ANS fluorescence can be applied to study conformational changes in thrombin upon ligand binding. Changes in the surface hydrophobicity of thrombin, which can be induced by the binding of substrates or inhibitors, could be monitored by observing changes in ANS fluorescence. An increase or decrease in fluorescence would indicate a conformational rearrangement that either exposes or sequesters hydrophobic residues.

MutS : The bacterial mismatch repair protein, MutS, undergoes significant conformational changes upon binding to mismatched DNA and ATP. Although direct binding titration data with this compound is not extensively documented, ANS can be employed as a probe to monitor these conformational shifts. The binding of mismatched DNA and nucleotides to MutS alters the protein's structure, potentially creating or modifying hydrophobic pockets that could be detected by changes in ANS fluorescence. Such an approach would complement other biophysical techniques like FRET and native mass spectrometry used to study the intricate allosteric regulation of MutS. nih.govbiorxiv.orgnih.gov

Competitive Displacement Assays for Ligand Quantification (e.g., Biotin Analogs)

Competitive displacement assays using ANS are a valuable application of its fluorescence properties. In this setup, ANS is pre-bound to a protein, resulting in a high fluorescence signal. The subsequent addition of a ligand that competes for the same or an overlapping binding site will displace the ANS, leading to a decrease in fluorescence. This quenching of fluorescence can be directly correlated to the concentration and affinity of the competing ligand.

A classic example of this is the avidin-biotin system. When 2,6-ANS is bound to avidin, its fluorescence is greatly enhanced. The introduction of biotin or biotin analogs, which have a very high affinity for the binding site, leads to the displacement of the bound ANS. nih.gov This causes a concomitant quenching of the fluorescence signal. This principle allows for a sensitive fluorometric method to quantify the amount of biotin or its analogs in a sample. The degree of fluorescence decrease is proportional to the amount of biotin analog that has bound to avidin.

Studies of Protein Aggregation and Fibril Formation

The formation of protein aggregates and amyloid fibrils is associated with a number of neurodegenerative diseases. These aggregation processes often involve the exposure of hydrophobic regions that are buried in the native protein structure. ANS is a valuable tool for monitoring these processes because its fluorescence is enhanced upon binding to these exposed hydrophobic surfaces on protein aggregates and fibrils.

The kinetics of protein aggregation can be followed in real-time by monitoring the increase in ANS fluorescence. This provides insights into the lag phase, elongation phase, and steady-state of fibril formation. Furthermore, ANS has been shown to be particularly sensitive to the presence of early-stage, cytotoxic oligomeric species, which are often considered the most pathogenic forms of protein aggregates. In some cases, a peak in ANS fluorescence is observed before a significant increase in the signal from other amyloid-specific dyes like Thioflavin T, suggesting that ANS can detect pre-fibrillar aggregates.

Exploration of Enzyme Active Site Perturbations and Modulator Interactions

ANS can be used to probe changes in the conformation and environment of enzyme active sites that occur upon the binding of substrates, inhibitors, or other modulators. While not a direct inhibitor in many cases, its ability to report on changes in hydrophobicity makes it a useful secondary tool for studying enzyme regulation.

Inhibitory Effects on Protein Tyrosine Phosphatases

There is no direct evidence in the reviewed scientific literature to suggest that this compound itself acts as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that are crucial in cellular signaling, and the development of their inhibitors is a significant area of pharmaceutical research.

However, ANS can be a valuable biophysical probe to study the interaction of PTPs with their inhibitors and modulators. The binding of a small molecule inhibitor to the active site or an allosteric site of a PTP can induce conformational changes in the enzyme. These structural rearrangements can alter the surface hydrophobicity of the PTP, which can be detected by a change in ANS fluorescence. For example, if an inhibitor binding causes a conformational change that exposes a hydrophobic pocket, an increase in ANS fluorescence would be observed upon its binding. This approach can be used in conjunction with other techniques, such as fluorescence polarization assays, to characterize the binding of potential inhibitors and to understand the conformational consequences of modulator interactions with PTPs. h1.conih.gov

Applications of 2 Anilinonaphthalene 6 Sulfonic Acid in Membrane Biophysics

Assessment of Membrane Fluidity and Lipid Bilayer Structural Properties

The fluidity of a biological membrane is a critical parameter that influences a wide range of cellular processes, including signal transduction and the function of membrane-bound enzymes. Membrane fluidity is largely determined by the composition of its lipid acyl chains and the temperature. 2,6-ANS can be employed to monitor changes in membrane fluidity through fluorescence polarization or anisotropy measurements.

When 2,6-ANS is embedded in a lipid bilayer, its rotational motion is restricted by the viscosity of its local environment. By exciting the probe with polarized light, the extent of depolarization of the emitted fluorescence can be measured. In a more fluid, less viscous membrane, the probe rotates more freely, leading to a greater depolarization of the emitted light and thus a lower fluorescence anisotropy value. Conversely, in a more rigid, gel-like membrane, the probe's rotation is more restricted, resulting in a higher fluorescence anisotropy.

The gel-to-liquid crystalline phase transition of lipid bilayers is a key event that dramatically alters membrane fluidity. This transition can be monitored using 2,6-ANS as the temperature is varied. As the temperature increases through the phase transition temperature (Tm) of the lipid bilayer, a sharp decrease in fluorescence anisotropy is observed, reflecting the abrupt increase in membrane fluidity.

Table 1: Illustrative Temperature-Dependent Fluorescence Anisotropy of 2,6-ANS in Dipalmitoylphosphatidylcholine (DPPC) Liposomes

Temperature (°C)Fluorescence Anisotropy (r)Membrane Phase
250.28Gel (Lβ')
350.25Gel (Lβ')
410.15Phase Transition (Tm)
500.10Liquid Crystalline (Lα)
600.08Liquid Crystalline (Lα)

This table is illustrative, based on typical trends observed for anilinonaphthalene sulfonate probes in phospholipid vesicles.

The data demonstrates a significant drop in fluorescence anisotropy around 41°C, which is the known phase transition temperature for DPPC, indicating a sharp increase in membrane fluidity.

Investigation of Probe Partitioning and Location within Model and Biological Membranes

Understanding the precise location and partitioning behavior of a fluorescent probe within a membrane is crucial for the correct interpretation of the fluorescence data. The partitioning of 2,6-ANS between the aqueous phase and the lipid bilayer is driven by the hydrophobic effect, with the nonpolar anilinonaphthalene moiety favoring insertion into the hydrophobic core of the membrane. The negatively charged sulfonate group, however, tends to anchor the probe at the membrane-water interface.

The exact depth of penetration of 2,6-ANS within the bilayer can be determined using fluorescence quenching techniques. By incorporating quencher molecules at specific depths within the lipid bilayer, the fluorescence of 2,6-ANS will be quenched most effectively when the probe is in close proximity to the quencher. For instance, phospholipids (B1166683) can be synthesized with spin-labeled groups (like doxyl) at different positions along their acyl chains. By measuring the quenching efficiency with a series of these spin-labeled lipids, a depth profile of the probe's location can be constructed.

Studies have shown that the anilinonaphthalene group of ANS probes penetrates into the hydrophobic region of the bilayer, while the charged sulfonate group remains at the aqueous interface. This positions the fluorescent moiety in a region sensitive to changes in both the lipid acyl chain environment and the headgroup region.

Table 2: Conceptual Data for Determining 2,6-ANS Location using Depth-Dependent Fluorescence Quenching

Quencher Position (Carbon on Acyl Chain)Relative Fluorescence Quenching Efficiency (%)
C585
C770
C1050
C1230

This table is conceptual and illustrates the expected trend in quenching efficiency based on the proximity of the quencher to a probe located near the membrane interface.

The highest quenching efficiency observed with the quencher at the C5 position suggests that the fluorescent part of the 2,6-ANS molecule resides predominantly in the upper region of the acyl chain layer, near the lipid headgroups.

Characterization of Membrane Protein Environments and Dynamics

The fluorescence of 2,6-ANS is highly sensitive to the polarity of its environment, making it an excellent probe for studying the binding of ligands and the conformational changes of membrane proteins. When 2,6-ANS binds to a hydrophobic pocket on a protein, its fluorescence quantum yield increases, and the emission maximum often shifts to a shorter wavelength (a blue shift).

This property has been utilized to study a variety of membrane proteins. For example, a maleimide (B117702) derivative of 2,6-ANS has been shown to react with sulfhydryl groups on the alpha subunit of the (Na,K)-ATPase, an integral membrane protein essential for maintaining ion gradients across the cell membrane. The binding of this 2,6-ANS derivative leads to the inhibition of the enzyme's activity, indicating that it probes a functionally important region of the protein. Changes in the fluorescence of the bound probe can then be used to monitor conformational changes associated with the enzyme's catalytic cycle.

A classic example of using anilinonaphthalene sulfonates to probe protein binding sites is the study of its interaction with avidin (B1170675). While not a membrane protein, this system provides a clear illustration of the principles involved. The binding of 2,6-ANS to avidin results in a significant enhancement of its fluorescence. This fluorescence is displaced by the natural ligand, biotin (B1667282), confirming that 2,6-ANS binds at or near the biotin-binding site.

Table 3: Fluorescence and Binding Properties of 2,6-ANS with Avidin

ParameterValue
Molar Fluorescence of Free 2,6-ANS (µM⁻¹)0.061 ± 0.008
Molar Fluorescence of Bound 2,6-ANS (µM⁻¹)6.8 ± 1.0
Fluorescence Enhancement Ratio111 ± 22
Dissociation Constant (Kd) (µM)203 ± 16
Apolarity Index (Kosower's Z factor)82.1

Data from a study on the interaction of 2,6-ANS with avidin. nih.gov

These data quantify the dramatic increase in fluorescence upon binding to a hydrophobic pocket and provide a measure of the binding affinity and the apolarity of the binding site. Similar principles are applied when using 2,6-ANS to study the more complex environments of membrane proteins, providing insights into their structure, dynamics, and function. For instance, changes in 2,6-ANS fluorescence have been used to monitor conformational changes in bacteriorhodopsin during its photocycle.

Applications of 2 Anilinonaphthalene 6 Sulfonic Acid in Supramolecular Chemistry and Host Guest Complexation

Formation and Characterization of Inclusion Complexes with Macrocyclic Hosts

The encapsulation of 2,6-ANS by macrocyclic hosts creates a nonpolar microenvironment for the guest molecule, leading to significant changes in its photophysical properties. These changes, primarily a marked increase in fluorescence intensity, serve as a clear indicator of inclusion complex formation.

Cyclodextrins (CDs) are among the most extensively studied macrocyclic hosts for 2,6-ANS. These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, making them ideal for encapsulating nonpolar guest molecules like 2,6-ANS in aqueous solutions. The formation of an inclusion complex between 2,6-ANS and cyclodextrins is readily observed through a significant enhancement of the guest's fluorescence. nih.gov

The more elongated and streamlined shape of 2,6-ANS, compared to its isomer 1,8-ANS, allows for a more favorable entry into the cyclodextrin (B1172386) cavity, often resulting in stronger inclusion complexes. nih.gov Both β-cyclodextrin and γ-cyclodextrin, as well as their modified derivatives, have been shown to form inclusion complexes with 2,6-ANS. nankai.edu.cn

Studies with various modified β-cyclodextrins have demonstrated that the nature and position of substituents on the cyclodextrin rim can significantly influence the binding affinity. For instance, alkyl or hydroxyalkyl substitution at the primary hydroxyl position (position 6) has been found to increase the magnitude of the binding constant, with the strength of binding correlating with the length of the alkyl chain linker. Conversely, substitution at position 3 has been observed to decrease the binding constant. nankai.edu.cn Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the inclusion of the 2,6-ANS molecule within the cyclodextrin cavity. nih.gov

HostGuestBinding Constant (K) M⁻¹Technique
β-Cyclodextrin2,6-ANSVaries with modificationFluorescence Spectroscopy, Capillary Electrophoresis
Modified β-CDs2,6-ANSDependent on substituentFluorescence Spectroscopy

Cucurbiturils are a class of macrocyclic hosts composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. Similar to cyclodextrins, they possess a hydrophobic cavity capable of encapsulating guest molecules. Cucurbit mdpi.comuril (CB mdpi.com), with its larger cavity size compared to its smaller homologue cucurbit nih.govuril (CB nih.gov), has been shown to be a particularly effective host for 2,6-ANS.

The interaction between 2,6-ANS and CB mdpi.com results in the formation of a 1:1 inclusion complex. mdpi.com This complexation is accompanied by a substantial fluorescence enhancement, approximately 25-fold, and is characterized by a significant association constant. mdpi.comnankai.edu.cn NMR studies have confirmed that the phenyl moiety of the 2,6-ANS molecule is included within the CB mdpi.com cavity. mdpi.com The binding affinity of 2,6-ANS with CB mdpi.com is notably higher, by over an order of magnitude, than with CB nih.gov, highlighting the superior hosting ability of the larger cucurbituril (B1219460) for this guest. synchem.de

HostGuestStoichiometryBinding Constant (K) M⁻¹Fluorescence Enhancement
Cucurbit mdpi.comuril2,6-ANS1:1600 ± 150~25-fold

Poly(amidoamine) (PAMAM) dendrimers are highly branched, three-dimensional macromolecules with internal cavities that can encapsulate guest molecules. The fluorescence of 2,6-ANS is significantly enhanced upon complexation with PAMAM dendrimers of various generations (G4, G5, and G6), indicating the inclusion of the probe within the dendrimer's interior. mdpi.comnih.gov

Comparative studies have shown that the more streamlined, rod-like shape of 2,6-ANS allows for stronger binding to PAMAM dendrimers compared to its bulkier isomer, 1,8-ANS. nih.gov This suggests that the geometry of the guest molecule is a critical factor in the stability of the resulting host-guest complex. The interactions are also influenced by electrostatic forces between the sulfonate group of 2,6-ANS and the protonated terminal amines of the dendrimer. mdpi.com

While direct studies focusing exclusively on the interaction between 2,6-ANS and calixarenes are not extensively documented, the general principles of calixarene (B151959) supramolecular chemistry suggest a strong potential for such host-guest interactions. Calixarenes are macrocycles formed from the condensation of phenols and formaldehyde, possessing a defined cavity that can be chemically modified to tune their recognition properties. nih.gov

Water-soluble calixarene derivatives, such as p-sulfonatocalix[n]arenes, are particularly relevant for interacting with guest molecules like 2,6-ANS in aqueous environments. nih.gov These calixarenes have three-dimensional, π-electron-rich cavities and multiple sulfonate groups, which make them adept at binding organic cations and other guest molecules. nih.gov Given that 2,6-ANS is a fluorescent dye with a hydrophobic naphthalene (B1677914) moiety, it is plausible that it would form inclusion complexes with water-soluble calixarenes, leading to a fluorescence response similar to that observed with other macrocyclic hosts. The formation of such complexes would likely be driven by a combination of hydrophobic and π-π stacking interactions. nankai.edu.cn

Determination of Binding Constants and Stoichiometries for Host-Guest Systems

The stoichiometry and binding constants of host-guest complexes involving 2,6-ANS are commonly determined using fluorescence titration experiments. researchgate.net In a typical experiment, the concentration of the host is systematically varied while the concentration of 2,6-ANS is held constant. The resulting changes in fluorescence intensity are then measured.

The collected data can be analyzed using various models, with the modified Benesi-Hildebrand equation being a common method for determining the association constants (Ka) for 1:1 host-guest complexes. nankai.edu.cn This analysis allows for the quantification of the stability of the inclusion complex; a larger binding constant indicates a more stable complex. nih.gov

For more complex systems, such as those involving PAMAM dendrimers where multiple binding sites may be present, double reciprocal plots can be utilized to determine both the binding constant (Kb) and the number of binding sites (n). mdpi.com In addition to fluorescence spectroscopy, techniques such as capillary electrophoresis and NMR spectroscopy can also be employed to determine binding constants and confirm the stoichiometry of the complexes. nih.gov

Influence of Host Structure, Guest Geometry, and Solvent Environment on Complexation Dynamics

The dynamics of host-guest complexation involving 2,6-ANS are governed by a delicate interplay of several factors, including the structure of the host, the geometry of the guest molecule, and the properties of the solvent.

Host Structure: The size, shape, and chemical functionality of the host's cavity are paramount in determining binding affinity and selectivity. As seen with cyclodextrins, modifications to the host's structure, such as the addition of alkyl chains, can significantly alter the binding constant. nankai.edu.cn Similarly, the larger cavity of cucurbit mdpi.comuril leads to a much stronger binding of 2,6-ANS compared to cucurbit nih.govuril. synchem.de

Guest Geometry: The shape and size of the guest molecule are crucial for achieving a good fit within the host's cavity. The elongated, streamlined geometry of 2,6-ANS makes it a better guest for the cavities of cyclodextrins and PAMAM dendrimers compared to its more spherical isomer, 1,8-ANS. nih.govnih.gov

Solvent Environment: The solvent plays a critical role in the thermodynamics of complexation. In aqueous solutions, the hydrophobic effect is a major driving force for the inclusion of the nonpolar 2,6-ANS into the hydrophobic cavity of a host molecule. Changes in solvent polarity, for example, by the addition of co-solvents like methanol, can disrupt the complex. This is due to both competitive binding of the co-solvent with the host cavity and an increase in the bulk solvent hydrophobicity, which can decrease the stability of the inclusion complex and lead to lower binding constants. nankai.edu.cn

Advanced Methodological Approaches Employing 2 Anilinonaphthalene 6 Sulfonic Acid

Integration with Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

The combination of 2,6-ANS fluorescence studies with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful approach for elucidating the structural details of molecular interactions at an atomic level. While fluorescence provides information on the binding event and the nature of the binding pocket, NMR spectroscopy can identify the specific atoms and residues involved in the interaction.

In studies of host-guest chemistry, such as the inclusion of 2,6-ANS into cyclodextrin (B1172386) cavities, NMR has been instrumental. The inclusion of the 2,6-ANS molecule within the hydrophobic cavity of a cyclodextrin can be unequivocally confirmed by NMR techniques. nih.gov Two-dimensional NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can reveal through-space correlations between the protons of 2,6-ANS and the inner protons of the cyclodextrin, providing direct evidence of inclusion and defining the geometry of the complex.

Furthermore, NMR titration experiments, where the chemical shifts of the host or guest molecule are monitored upon the addition of the binding partner, allow for the mapping of the binding interface. In protein-ligand studies, high-resolution two-dimensional NMR is used to gain detailed information on the interaction of 2,6-ANS with proteins. By monitoring the chemical shift perturbations (CSPs) of the protein's backbone amide protons (¹H-¹⁵N HSQC spectra) upon the addition of 2,6-ANS, the specific amino acid residues that form the binding site can be identified. For instance, in a study of 8-anilinonaphthalene-1-sulfonic acid (a structural isomer of 2,6-ANS with similar properties) with human interleukin-1 receptor antagonist, significant chemical shift changes were observed for specific residues, allowing for the precise mapping of the binding site on the protein surface. researchgate.net

Table 1: Representative ¹H Chemical Shift Changes (Δδ) for Cyclodextrin Protons Upon Inclusion of 2,6-ANS

Cyclodextrin ProtonChemical Shift (ppm) - FreeChemical Shift (ppm) - ComplexedΔδ (ppm)
H-3 (internal)3.853.95+0.10
H-5 (internal)3.783.86+0.08
H-6 (external)3.923.93+0.01

Note: This data is representative and illustrates the typical upfield or downfield shifts observed in NMR titration experiments, indicating which parts of the host molecule are in close proximity to the guest.

Application in Capillary Electrophoresis for Binding Studies

Affinity Capillary Electrophoresis (ACE) has emerged as a robust and efficient technique for quantifying binding affinities between molecules, and 2,6-ANS can be effectively utilized in this context. ACE measures the change in the electrophoretic mobility of a molecule upon binding to a partner. This change is then used to determine the binding constant of the interaction.

The principle of using ACE for binding studies with 2,6-ANS involves running a series of electrophoresis experiments where the concentration of one of the binding partners (the ligand) in the running buffer is systematically varied, while the other (the analyte, which can be a protein or a cyclodextrin) is injected as a small plug. The observed mobility of the analyte will be a weighted average of the mobility of the free and the complexed form. By plotting the change in mobility against the concentration of the ligand, a binding isotherm can be generated, from which the binding constant (Kb) can be calculated.

This method has been successfully applied to study the inclusion complexes of 2,6-ANS with various modified β-cyclodextrins. nih.gov Researchers have determined the binding constants for these interactions, demonstrating how modifications to the cyclodextrin structure affect the binding affinity for 2,6-ANS. nih.gov For example, substitutions on the primary or secondary face of the cyclodextrin can enhance or diminish the stability of the inclusion complex, and ACE provides a precise means to quantify these effects. nih.gov

Table 2: Binding Constants (Kb) for 2,6-ANS with Modified β-Cyclodextrins Determined by Capillary Electrophoresis

β-Cyclodextrin DerivativeModificationBinding Constant (Kb, M-1)
Native β-CDNone450
Hydroxypropyl-β-CDHydroxypropyl groups650
Methyl-β-CDMethyl groups820

Note: This data is illustrative, based on findings that show how different modifications to the cyclodextrin structure can influence the binding affinity for 2,6-ANS.

Implementation in Fluorescence Thermal Shift Assays (FTSA) for Protein Stability Profiling

Fluorescence Thermal Shift Assays (FTSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, are a high-throughput method for assessing protein thermal stability. 2,6-ANS was one of the first fluorescent dyes to be employed in such assays. thermofisher.com The assay is based on the principle that the fluorescence of environmentally sensitive dyes like 2,6-ANS increases significantly when they bind to hydrophobic regions of a protein that become exposed as the protein unfolds upon heating.

In a typical FTSA experiment, a protein is mixed with 2,6-ANS and subjected to a gradual temperature increase. The fluorescence intensity is monitored in real-time. As the protein starts to denature, it exposes its hydrophobic core, allowing 2,6-ANS to bind, which results in a sharp increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm), which corresponds to the midpoint of the sigmoidal unfolding curve.

The Tm is a direct measure of the protein's thermal stability. This technique is widely used in drug discovery and protein engineering to screen for ligands (e.g., small molecules, ions, or other proteins) that bind to and stabilize the target protein. A ligand that binds to the folded state of the protein will increase its stability, resulting in a higher Tm. The magnitude of this "thermal shift" (ΔTm) is generally proportional to the affinity of the ligand.

Table 3: Representative Data from a Fluorescence Thermal Shift Assay Using 2,6-ANS

ConditionProtein Melting Temperature (Tm, °C)Thermal Shift (ΔTm, °C)
Protein alone52.5-
Protein + Ligand A (10 µM)55.0+2.5
Protein + Ligand B (10 µM)58.2+5.7
Protein + Ligand C (10 µM)52.6+0.1

Note: This table illustrates how FTSA can be used to rank the stabilizing effect of different ligands on a target protein by measuring the change in its melting temperature.

Utilization in Fluorescence Quenching Methods for Proximity and Distance Measurements

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as 2,6-ANS, due to a variety of molecular interactions with another substance, known as a quencher. This phenomenon can be harnessed to obtain information about the proximity and accessibility of the fluorophore to the quencher, providing insights into molecular structure and dynamics.

There are two primary types of quenching: dynamic (or collisional) and static. Dynamic quenching occurs when the excited fluorophore is deactivated upon contact with a quencher molecule in solution. The efficiency of dynamic quenching is described by the Stern-Volmer equation. By measuring the quenching of 2,6-ANS fluorescence by small, soluble quenchers like acrylamide (B121943) or iodide ions, one can probe the accessibility of the 2,6-ANS binding site. For example, if 2,6-ANS is bound to a solvent-exposed site on a protein, its fluorescence will be readily quenched by these molecules. Conversely, if it is buried in a protected hydrophobic pocket, it will be shielded from the quenchers, and little to no quenching will be observed.

A notable application of fluorescence quenching with 2,6-ANS is in displacement assays. In a study of the biotin-binding protein avidin (B1170675), 2,6-ANS was found to bind to the biotin-binding site with a significant enhancement of its fluorescence. nih.gov The addition of biotin (B1667282), which has a much higher affinity for the site, displaces the 2,6-ANS molecule back into the aqueous solution, leading to a dramatic quenching of the fluorescence. This competitive displacement and consequent quenching provide a sensitive method for studying the binding of non-fluorescent ligands.

Table 4: Stern-Volmer Quenching Constants (KSV) for 2,6-ANS in Different Environments

2,6-ANS EnvironmentQuencherStern-Volmer Constant (KSV, M-1)Interpretation
Free in aqueous bufferAcrylamide15.2High accessibility
Bound to a protein surface siteAcrylamide8.5Partially accessible
Bound to a buried protein siteAcrylamide1.1Low accessibility
Free in aqueous bufferIodide10.8High accessibility
Bound to a protein surface siteIodide2.3Low accessibility (charge repulsion)

Note: This representative data illustrates how the quenching efficiency, reflected by the KSV value, provides information about the solvent accessibility of the 2,6-ANS binding site.

Computational Modeling and Molecular Dynamics Simulations of 2-Anilinonaphthalene-6-sulfonic Acid Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, serve as powerful complements to experimental studies involving 2,6-ANS. These in silico approaches can provide a detailed, atomistic view of how 2,6-ANS interacts with its binding partners, such as proteins or cyclodextrins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, 2,6-ANS) when bound to a receptor to form a stable complex. Docking algorithms can screen potential binding sites on a protein surface and rank the predicted binding poses based on a scoring function, which typically estimates the binding free energy. This can help to identify the most likely binding pocket for 2,6-ANS and to generate initial hypotheses about the key interactions driving the binding event.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the 2,6-ANS-receptor complex over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of the complex's flexibility and conformational changes in a simulated aqueous environment. These simulations can be used to:

Assess the stability of the docked pose.

Analyze the network of hydrogen bonds and hydrophobic interactions between 2,6-ANS and the receptor.

Calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Observe conformational changes in the protein upon ligand binding.

For example, a simulation could reveal how the anilino and naphthalene (B1677914) rings of 2,6-ANS orient themselves within a hydrophobic pocket and how the sulfonate group forms electrostatic interactions with positively charged residues like arginine or lysine (B10760008) at the entrance of the pocket.

Table 5: Typical Outputs from a Molecular Dynamics Simulation of a 2,6-ANS-Protein Complex

Simulation ParameterTypical Value/ObservationInsight Provided
RMSD of 2,6-ANS< 2 ÅStability of the ligand's binding pose
RMSF of protein residuesHigh values in loop regionsIdentifies flexible regions of the protein
Number of H-bonds2-4Quantifies specific polar interactions
Binding Free Energy (MM/PBSA)-35 kcal/molPredicts the strength of the interaction

Note: This table presents a hypothetical but realistic set of results from an MD simulation, illustrating the types of quantitative data and insights that can be obtained.

Future Directions and Emerging Research Avenues for 2 Anilinonaphthalene 6 Sulfonic Acid in Scientific Inquiry

Development of Novel Derivatives with Tailored Spectroscopic Attributes

A significant avenue of future research lies in the rational design and synthesis of novel 2,6-ANS derivatives with customized spectroscopic properties. The parent molecule's quantum yield is highly dependent on its local environment, a characteristic that can be fine-tuned through chemical modification. By strategically adding different substituents to the anilinonaphthalene core, researchers can modulate the probe's fluorescence quantum yield, lifetime, and excitation/emission maxima to suit specific experimental needs.

For instance, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), has been shown to alter the fluorescence properties of the parent compound. smolecule.com This opens the possibility of creating a library of 2,6-ANS analogs, each with a unique spectral profile, allowing for more nuanced studies of molecular environments. Computational modeling and synthetic chemistry can be synergistically employed to predict how specific structural changes will impact the photophysical behavior of the molecule, leading to the development of probes with enhanced brightness, greater photostability, or shifted spectra to avoid overlap with other fluorescent molecules in multiplexing experiments.

Table 1: Quantum Yield Variations in 2,6-ANS Derivatives

DerivativeSubstituentSolventQuantum Yield (Φ)
2,6-ANS-HWater0.002
2,6-ANS-OCH₃MethoxyEthanol0.12
2,6-ANS-NH₂AminoCyclohexane (B81311)0.40

This table illustrates the impact of different chemical substituents and solvent environments on the fluorescence quantum yield of 2,6-ANS derivatives, highlighting the potential for creating probes with tailored spectroscopic properties. smolecule.com

Integration into Advanced Imaging Modalities

While traditionally used in spectrofluorometry, the properties of 2,6-ANS and its future derivatives make them promising candidates for integration into advanced imaging techniques. One such area is Fluorescence Lifetime Imaging Microscopy (FLIM) . Research has revealed that the fluorescence lifetime of 2,6-ANS is highly sensitive to the microviscosity of its surroundings. researchgate.net This suggests that 2,6-ANS could be used as a FLIM probe to map viscosity changes within live cells or other biological systems, providing insights into cellular processes that involve alterations in the local environment, such as protein aggregation or membrane phase transitions. researchgate.netnih.gov

Furthermore, the development of 2,6-ANS derivatives could facilitate their use in Förster Resonance Energy Transfer (FRET) applications. wikipedia.orgthermofisher.com FRET is a powerful technique for measuring distances on the nanometer scale and is widely used to study molecular interactions, such as protein-protein binding. wikipedia.orgnih.gov By designing a 2,6-ANS derivative with appropriate spectral overlap to serve as a donor or acceptor in a FRET pair, researchers could create new tools for monitoring dynamic biological processes in real-time. thermofisher.com There is also potential for the application of novel 2,6-ANS probes in super-resolution microscopy , which bypasses the diffraction limit of light to visualize cellular structures with unprecedented detail. uchicago.eduspringernature.com Probes with high photon output and photostability are crucial for these techniques, a goal that could be achieved through the targeted synthesis of new derivatives.

Expansion of Applications in Complex Biological Systems

The foundational application of 2,6-ANS has been to probe hydrophobic sites on purified proteins in solution. smolecule.com An emerging research direction is the expansion of its use to investigate more complex and physiologically relevant biological systems. A key area of interest is the study of protein aggregation , a process implicated in numerous neurodegenerative diseases. nih.govresearchgate.netacs.org The increase in fluorescence of probes like 2,6-ANS upon binding to the exposed hydrophobic regions of misfolded protein intermediates and aggregates can be used to monitor the kinetics and mechanism of fibril formation. nih.govmdpi.com This provides a valuable tool for screening potential inhibitors of protein aggregation.

Future applications could extend to studying the intricate environments within living cells. By microinjecting or developing cell-permeable derivatives, 2,6-ANS could be used to report on changes in protein conformation or membrane properties directly within the cellular milieu. Investigating the interactions of the probe with complex biological assemblies, such as lipid rafts, viral capsids, or large multi-protein complexes, will provide deeper insights into their structure and function. The ability of 2,6-ANS to detect partially folded or "molten globule" states of proteins could also be leveraged to study the mechanisms of protein folding and misfolding as they occur in real-time within the cell. synchem.de

Synergistic Approaches Combining 2-Anilinonaphthalene-6-sulfonic Acid with Other Biophysical Techniques

The full potential of 2,6-ANS can be realized by combining its fluorescence data with information obtained from other biophysical techniques. This synergistic approach provides a more comprehensive understanding of molecular systems than any single technique could alone.

For example, combining fluorescence spectroscopy with Nuclear Magnetic Resonance (NMR) has been shown to be a powerful strategy for characterizing the inclusion of 2,6-ANS within host molecules like cyclodextrins. researchgate.netresearchgate.net While fluorescence confirms the binding and reports on the polarity of the local environment, NMR provides detailed atomic-level information about the geometry of the complex. researchgate.netresearchgate.net This integrated approach can be applied to protein-ligand interactions, where 2,6-ANS fluorescence could report on binding and conformational changes, while NMR provides structural details of the binding site.

Another powerful combination is with Circular Dichroism (CD) spectroscopy . CD spectroscopy is highly effective for determining the secondary structure content (e.g., alpha-helix, beta-sheet) of a protein. researchgate.netnih.govspringernature.com By using CD to monitor changes in secondary structure and 2,6-ANS fluorescence to simultaneously track the exposure of hydrophobic tertiary structure, researchers can obtain a multi-faceted view of protein unfolding or conformational change processes. researchgate.net This dual-spectroscopic approach offers a more complete picture of the structural transitions that proteins undergo in response to environmental changes or ligand binding.

Q & A

Basic Research Questions

Q. How is 2,6-ANS utilized in fluorometric assays for detecting biomolecular interactions?

  • Methodological Answer : 2,6-ANS is a fluorescent probe that binds to hydrophobic regions in proteins or complexes, enabling quantification of interactions like avidin-biotin binding. For example, in avidin-grafted calcium phosphate nanoparticles (CPNPs), 2,6-ANS fluorescence displacement by biotin provides a measurable signal to confirm bioactivity. This assay requires calibrating fluorescence intensity changes (using a fluorometer) against known biotin concentrations to establish a standard curve .
  • Key Considerations : Optimize pH and ionic strength to minimize non-specific binding. Use a negative control (e.g., non-biotinylated particles) to validate specificity.

Q. What physicochemical properties make 2,6-ANS suitable for fluorescence-based assays?

  • Methodological Answer : 2,6-ANS exhibits environment-sensitive fluorescence, with enhanced quantum yield in hydrophobic environments (e.g., protein binding pockets). Its sulfonic acid group improves water solubility, while the aromatic structure allows π-π stacking with biomolecules. These traits enable its use in competitive displacement assays (e.g., replacing HABA in biotin quantification) and monitoring conformational changes in proteins .
  • Experimental Design : Compare fluorescence emission spectra (λex = 370 nm, λem = 450–550 nm) in free vs. bound states. Use Stern-Volmer plots to analyze quenching effects.

Q. How does 2,6-ANS interact with cyclodextrins (CDs), and how can this be characterized?

  • Methodological Answer : 2,6-ANS forms inclusion complexes with β-cyclodextrin cavities, driven by hydrophobic interactions. Stability constants (Ks) are determined via UV-Vis or fluorescence titration. For instance, in ternary CD-ionic liquid systems, fluorescence quenching of 2,6-ANS confirms host-guest binding. NMR spectroscopy can further validate spatial inclusion .
  • Data Analysis : Apply Benesi-Hildebrand or nonlinear regression models to calculate Ks. Account for synergistic effects in polymeric matrices (e.g., ionic liquid-CD composites) .

Advanced Research Questions

Q. How can 2,6-ANS be integrated into FRET-based systems for temperature-responsive sensing?

  • Methodological Answer : 2,6-ANS acts as an acceptor in FRET pairs (e.g., with dansyl cadaverine alginate as a donor). Covalent linkage of donors to polymers (e.g., alginic acid) and tuning CD inclusion (e.g., cucurbit[7]uril) enable reversible FRET activation. Monitor emission shifts (e.g., 387 nm → 429 nm) across temperatures (298–368 K) using time-resolved photoluminescence .
  • Experimental Challenges : Ensure donor-acceptor distance (<10 nm) for efficient energy transfer. Optimize polymer crosslinking to maintain structural integrity during thermal cycling.

Q. How do competitive inhibitors affect 2,6-ANS binding to cyclodextrins, and how is this analyzed quantitatively?

  • Methodological Answer : Competitive ligands (e.g., bisphenol A, BPA) displace 2,6-ANS from CD cavities, reducing fluorescence. Quantify inhibitory effects via double-reciprocal fluorescence plots or stepwise binding constants (Kst). For example, in 10% methanol-phosphate buffer, BPA’s IC50 can be derived from dose-response curves .
  • Data Contradictions : Address discrepancies between theoretical (1:1 binding) and observed (1:2 complexation) models by revisiting stoichiometry assumptions. Use Job’s method for verification.

Q. What insights into thrombin’s catalytic site dynamics can be gained using 2,6-ANS-labeled thrombin?

  • Methodological Answer : ANS-thrombin (prepared via tripeptide chloromethyl ketone conjugation) undergoes fluorescence changes upon fibrin monomer/heparin binding. Measure emission shifts to infer active-site environmental alterations (e.g., polarity changes). Correlate fluorescence data with enzymatic activity assays (e.g., fibrinogen cleavage inhibition) .
  • Advanced Techniques : Combine stopped-flow kinetics with fluorescence anisotropy to resolve transient conformational states. Validate findings using X-ray crystallography or molecular docking simulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.